Anisomycin

Catalog No.
S575186
CAS No.
22862-76-6
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisomycin

CAS Number

22862-76-6

Product Name

Anisomycin

IUPAC Name

[(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1

InChI Key

YKJYKKNCCRKFSL-RDBSUJKOSA-N

Solubility

Soluble in DMSO

Synonyms

Anisomycin, Flagecidin

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O

Protein Synthesis Inhibition:

  • Mechanism: Anisomycin primarily acts as a protein synthesis inhibitor by binding to the 60S ribosomal subunit, thereby preventing the formation of peptide bonds. This property makes it a valuable tool for studying protein translation, ribosome function, and cellular processes dependent on protein synthesis .

Antiparasitic Activity:

  • Potential: Recent research has explored anisomycin's potential as a broad-spectrum antiparasitic agent. Studies have shown activity against various parasites, including Naegleria fowleri (amoeba causing brain infections), apicomplexan parasites (like Plasmodium causing malaria), and Trypanosoma brucei (causing sleeping sickness) .
  • Limitations: While in vitro studies show promise, in vivo efficacy remains under investigation. Preliminary findings suggest potential limitations in oral administration for some parasitic infections .

Anti-Cancer Properties:

  • Mechanism: Anisomycin exhibits anti-cancer properties through multiple mechanisms, including:
    • Inhibiting cell proliferation: By blocking protein synthesis, anisomycin can hinder the growth and division of cancer cells .
    • Inducing cell death: Anisomycin can trigger apoptosis (programmed cell death) in some cancer cell lines .
  • Research: Ongoing research explores the potential of anisomycin as a standalone or combination therapy for various cancers. However, its clinical application for cancer treatment is still under investigation.

Other Applications:

  • Neuroscience: Anisomycin is used to study memory formation and consolidation by disrupting protein synthesis during specific learning processes .
  • Inflammation: Studies suggest anisomycin's potential to modulate inflammatory responses by inhibiting specific signaling pathways. Further research is needed to understand its therapeutic potential in inflammatory diseases .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.9

Boiling Point

398.7±42.0 °C at 760 mmHg

Application

Anisomycin is used as a antineoplastic agent that inhibits or prevents the proliferation of neoplasms.

Appearance

Solid powder

Melting Point

140-141ºC

Storage

−20°C

UNII

6C74YM2NGI

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.39%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (29.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (27.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiprotozoal Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22862-76-6

Wikipedia

Anisomycin

Dates

Modify: 2023-08-15
Sobin, Ben A; Tanner Jr, Fred W; Anisomycin, 1 A new anti-protozoan antibiotic, Journal of the American Chemical Society, 7615, 4053-4053. DOI:10.1021/ja01644a076

Explore Compound Types